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Compound of Interest

Compound Name: 1,3-Diazido-2-methylbenzene

Cat. No.: B15168367 Get Quote

A comprehensive search for the specific compound 1,3-Diazido-2-methylbenzene did not

yield dedicated research papers or detailed experimental data. This suggests that it is not a

widely studied or characterized energetic material. Therefore, this technical guide will provide

an in-depth overview of the potential energetic properties, synthesis, and characterization of

this compound based on data from structurally analogous and functionally related energetic

materials, such as other organic azides and diazido compounds.

Introduction to Organic Azides as Energetic
Materials
Organic azides are a class of compounds characterized by the -N3 functional group. The high

nitrogen content and the inherent instability of the azide group, which can release dinitrogen

gas (N2) exothermically, make these compounds interesting for applications as energetic

materials, including propellants and explosives.[1] The energetic properties of organic azides

are highly dependent on the molecular structure, including the carbon-to-nitrogen ratio, the

presence of other functional groups, and the overall molecular density.

Synthesis and Characterization
While a specific protocol for 1,3-Diazido-2-methylbenzene is not available, a potential

synthesis route can be extrapolated from general methods for preparing aryl azides.
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A plausible synthesis would involve a two-step process starting from 2-methylaniline (o-

toluidine).

2-Methylaniline

Diazotization
(NaNO2, HCl, 0-5 °C)

2-Methylbenzenediazonium Chloride

Azidation
(NaN3)

Introduction of second azide group via nitration, reduction, diazotization, and azidation

Further functionalization

1,3-Diazido-2-methylbenzene

Click to download full resolution via product page

Caption: Potential synthetic workflow for 1,3-Diazido-2-methylbenzene.

Example Experimental Protocol: Synthesis of an Aryl
Azide
The following is a general procedure for the synthesis of an aryl azide from the corresponding

aniline, which could be adapted for the synthesis of 1,3-Diazido-2-methylbenzene.
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Materials:

Corresponding aromatic amine (e.g., a diaminotoluene derivative)

Sodium nitrite (NaNO2)

Hydrochloric acid (HCl)

Sodium azide (NaN3)

Water

Ice

Procedure:

The aromatic amine is dissolved in a mixture of hydrochloric acid and water.

The solution is cooled to 0-5 °C in an ice bath.

A solution of sodium nitrite in water is added dropwise while maintaining the temperature

below 5 °C. This forms the diazonium salt.

In a separate flask, a solution of sodium azide in water is prepared and cooled in an ice bath.

The cold diazonium salt solution is added slowly to the sodium azide solution. Vigorous

nitrogen evolution will be observed.

The reaction mixture is stirred for a period at low temperature.

The resulting aryl azide product is then extracted with an organic solvent.

The organic layer is washed, dried, and the solvent is removed under reduced pressure to

yield the crude product.

Purification is typically performed by chromatography or recrystallization.

Caution: Organic azides are potentially explosive and should be handled with extreme care.

Appropriate safety measures, including the use of personal protective equipment and a blast
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shield, are mandatory.

Characterization Techniques
The characterization of a novel energetic compound like 1,3-Diazido-2-methylbenzene would

involve a suite of analytical techniques to confirm its structure and assess its purity.

Technique Purpose

NMR Spectroscopy (¹H, ¹³C)
To confirm the molecular structure and

connectivity of the atoms.

IR Spectroscopy

To identify the characteristic azide (-N₃)

stretching vibration (typically around 2100

cm⁻¹).

Mass Spectrometry
To determine the molecular weight and

fragmentation pattern.

Elemental Analysis
To determine the percentage composition of C,

H, and N, and confirm the empirical formula.

X-ray Crystallography

To determine the precise three-dimensional

arrangement of atoms in a single crystal, which

is crucial for density determination.[2]

Potential Energetic Properties
The energetic properties of 1,3-Diazido-2-methylbenzene can be estimated by comparing it to

other diazido compounds.

Thermal Stability
Thermal stability is a critical parameter for the handling and storage of energetic materials. It is

often assessed using techniques like Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA).
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Thermal Analysis Workflow

Sample Preparation

DSC/TGA Instrument

Heating Program
(e.g., 5-20 °C/min)

Data Acquisition
(Heat Flow, Mass Loss vs. Temp)

Data Analysis
(Onset Temp, Peak Temp, Enthalpy)

Click to download full resolution via product page

Caption: Workflow for thermal analysis of energetic materials.

For comparison, some azido compounds exhibit decomposition onset temperatures in the

range of 150-250 °C.[3][4] For instance, 4,6-Diazido-N-nitro-1,3,5-triazin-2-amine (DANT) has

an autoignition temperature of 156 °C.[5] The thermal stability of 1,3-Diazido-2-
methylbenzene would be influenced by the steric hindrance from the methyl group and the

electronic effects of the azide groups on the benzene ring.

Detonation Properties
Detonation properties, such as detonation velocity (D) and detonation pressure (P), are key

indicators of an explosive's performance. These can be predicted using computational methods

and measured experimentally.
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The following table presents the detonation properties of some known energetic materials for

comparison.

Compound Density (g/cm³)
Detonation Velocity
(m/s)

Detonation
Pressure (GPa)

TNT 1.65 6900 19.0

RDX 1.82 8750 34.0

HMX 1.91 9100 39.0

4,6-Diazido-N-nitro-

1,3,5-triazin-2-amine

(DANT) (Theoretical)

- 8205 30.3[5]

2,3-dihydro-5,6,7,8-

tetranitro-1,4-

benzodioxine (TNBD)

(Calculated)

1.85 7727 27.8[2]

The presence of two azide groups in 1,3-Diazido-2-methylbenzene would contribute to a high

heat of formation and likely result in significant detonation performance.

Sensitivity
Sensitivity to external stimuli such as impact, friction, and electrostatic discharge is a critical

safety parameter.

Stimulus Description

Impact Sensitivity

Measures the energy required to initiate

detonation upon impact, often expressed as a

drop height.

Friction Sensitivity
Measures the force required to initiate

detonation by friction.

Electrostatic Discharge (ESD) Sensitivity
Measures the energy of an electric spark

required for initiation.
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For context, the impact sensitivity of DANT is between that of PETN and RDX, and its friction

sensitivity is higher than PETN.[5] It is plausible that 1,3-Diazido-2-methylbenzene would also

be a sensitive material.

Conclusion
While there is no specific data available for 1,3-Diazido-2-methylbenzene, by analogy with

other organic diazido compounds, it can be hypothesized that it would be an energetic material

with significant performance characteristics. Its synthesis would require careful handling of

hazardous intermediates and products. A thorough characterization, including an assessment

of its thermal stability and sensitivity, would be essential to determine its potential utility and

safety profile. Further research, both computational and experimental, would be needed to fully

elucidate the properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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